molecular formula C23H18BrN3O3S B2662647 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide CAS No. 919703-69-8

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Cat. No.: B2662647
CAS No.: 919703-69-8
M. Wt: 496.38
InChI Key: CUXVOCGMSDJUGD-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is a complex organic compound that features a combination of indole, thioether, and nitrobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic substitution reaction.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the thioether-indole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to target proteins and modulate their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-bromophenyl)-1H-indol-3-yl)acetamide
  • N-(2-(4-bromophenyl)-1H-indol-3-yl)thioacetamide
  • N-(2-(4-bromophenyl)-1H-indol-3-yl)thioethylamine

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is unique due to the presence of both the thioether and nitrobenzamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to similar compounds that lack one or more of these features.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)26-21)31-13-12-25-23(28)16-4-3-5-18(14-16)27(29)30/h1-11,14,26H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXVOCGMSDJUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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